
1-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
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Overview
Description
bis(?(2)-rhodium(2+)) tetrakis(1-(4-dodecylbenzenesulfonyl)pyrrolidine-2-carboxylate): is an organometallic compound featuring rhodium as the central metal ion Organometallic compounds are known for their applications in catalysis, materials science, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(?(2)-rhodium(2+)) tetrakis(1-(4-dodecylbenzenesulfonyl)pyrrolidine-2-carboxylate) typically involves the coordination of rhodium ions with the pyrrolidine carboxylate ligands. The reaction conditions may include:
Solvents: Common solvents such as dichloromethane or acetonitrile.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods: Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state.
Reduction: Conversely, reduction reactions may reduce the rhodium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, or other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, or other coordinating molecules.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a rhodium(III) complex, while reduction could produce a rhodium(I) complex.
Scientific Research Applications
Chemistry:
Catalysis: The compound may serve as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science:
Biology and Medicine:
Drug Development: Investigated for potential use in drug development, particularly in the design of metal-based drugs.
Biological Probes: Used as probes to study biological processes at the molecular level.
Industry:
Chemical Manufacturing: Employed in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Potential use in environmental remediation processes.
Mechanism of Action
The mechanism of action of bis(?(2)-rhodium(2+)) tetrakis(1-(4-dodecylbenzenesulfonyl)pyrrolidine-2-carboxylate) would involve the interaction of the rhodium center with various molecular targets. The rhodium ions can coordinate with different substrates, facilitating various chemical transformations. The specific pathways and molecular targets would depend on the application and the nature of the substrates involved.
Comparison with Similar Compounds
Rhodium Complexes: Other rhodium-based organometallic compounds with different ligands.
Palladium Complexes: Palladium-based compounds with similar coordination environments.
Platinum Complexes: Platinum-based compounds used in catalysis and medicinal chemistry.
Uniqueness: The uniqueness of bis(?(2)-rhodium(2+)) tetrakis(1-(4-dodecylbenzenesulfonyl)pyrrolidine-2-carboxylate) lies in its specific ligand structure and the potential applications arising from this unique coordination environment. The presence of dodecylbenzenesulfonyl groups may impart additional properties, such as enhanced solubility or specific interactions with biological molecules.
Properties
IUPAC Name |
1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPFUKPTIAZHHL-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H144N4O16Rh2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1896.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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